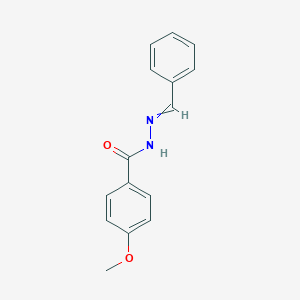

N-(Benzylideneamino)-4-methoxy-benzamide

Description

Contextualization of Schiff Bases within Contemporary Organic Chemistry

Schiff bases, named after the Italian chemist Hugo Schiff, are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govnih.gov This reaction is a cornerstone of organic synthesis due to its efficiency and the wide variety of structures that can be generated by simply varying the starting amine and carbonyl compound. nih.gov The defining feature of a Schiff base is the imine or azomethine group (C=N), which imparts a range of interesting chemical and physical properties to the molecule. nih.gov

In contemporary organic chemistry, Schiff bases are highly valued as versatile intermediates and ligands. nih.gov The nitrogen atom of the imine group has a lone pair of electrons, making it a good nucleophile and allowing it to coordinate with metal ions to form stable complexes. nih.gov These metal complexes have found extensive applications in catalysis, materials science, and as therapeutic agents. Furthermore, the C=N double bond can participate in various chemical transformations, making Schiff bases valuable synthons for the preparation of a wide array of other organic compounds. nih.gov

Significance of Benzamide (B126) Scaffolds in Modern Chemical Synthesis and Design

The benzamide scaffold, a benzene (B151609) ring attached to an amide group (-CONH2), is a privileged structure in medicinal chemistry and drug design. ontosight.ai Amides, in general, are of great importance in the pharmaceutical industry, with a significant percentage of top-selling drugs containing this functional group. ontosight.ai The benzamide moiety is known to be a key pharmacophore in a multitude of biologically active compounds, exhibiting a broad spectrum of activities including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

The versatility of the benzamide scaffold stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. ontosight.ai The aromatic ring of the benzamide can be readily functionalized with different substituents to modulate the compound's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity and pharmacokinetic properties. This adaptability makes the benzamide scaffold a frequent choice for the design and synthesis of new therapeutic agents. ontosight.ai

Current Research Landscape and Future Directions for N-(Benzylideneamino)-4-methoxy-benzamide Systems

While direct and extensive research specifically on this compound is not widely documented in publicly available literature, significant insights can be drawn from studies on closely related analogues, particularly Schiff bases derived from 4-methoxybenzohydrazide. These hydrazone derivatives share a similar core structure and provide a valuable framework for understanding the potential properties and research directions for the title compound.

Research into Schiff bases of 4-methoxybenzohydrazide has revealed their potential as versatile ligands for the formation of metal complexes and as compounds with interesting biological activities. For instance, a series of Schiff bases obtained from the condensation of 4-methoxybenzohydrazide with various aldehydes have been synthesized and characterized structurally and spectroscopically. nih.gov The crystal structures of these compounds often reveal stabilization through intramolecular and intermolecular hydrogen bonds. nih.gov

Furthermore, derivatives of 4-methoxybenzoylhydrazones have been synthesized and evaluated for their antiglycation activity, which is relevant to the prevention of diabetic complications. rsc.org This suggests that the broader class of compounds to which this compound belongs has potential in the field of medicinal chemistry.

The future research directions for this compound and its derivatives are promising and multifaceted. A primary focus would be the comprehensive synthesis and characterization of the title compound itself, including detailed spectroscopic and crystallographic analysis to fully elucidate its structural features. Following this, the exploration of its coordination chemistry with various transition metals could lead to the development of novel catalysts or materials with interesting magnetic and electronic properties.

Given the established biological significance of both Schiff bases and benzamides, a thorough investigation into the pharmacological profile of this compound is warranted. Screening for antimicrobial, anticancer, anti-inflammatory, and other biological activities could uncover potential therapeutic applications. Structure-activity relationship (SAR) studies, involving the synthesis of a library of derivatives with varied substituents on both the benzylidene and benzamide rings, would be crucial in optimizing any observed biological activity.

In the realm of materials science, the incorporation of the this compound moiety into polymers or coordination frameworks could lead to the development of new materials with tailored optical, electronic, or thermal properties. The inherent conjugation in the molecule suggests potential for applications in dyes, sensors, or nonlinear optical materials.

Structure

2D Structure

Properties

CAS No. |

51651-81-1 |

|---|---|

Molecular Formula |

C15H14N2O2 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

N-[(E)-benzylideneamino]-4-methoxybenzamide |

InChI |

InChI=1S/C15H14N2O2/c1-19-14-9-7-13(8-10-14)15(18)17-16-11-12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18)/b16-11+ |

InChI Key |

XHYYXBAFSXMSKM-LFIBNONCSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2 |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2 |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Chemodiversity of N Benzylideneamino 4 Methoxy Benzamide Derivatives

Condensation Reactions for Azomethine Linkage Formation

The formation of the characteristic azomethine (C=N) linkage in N-(Benzylideneamino)-4-methoxy-benzamide is most commonly achieved through the condensation reaction between a hydrazide and an aldehyde. This reaction is a cornerstone of N-acylhydrazone synthesis, offering a direct and efficient route to the target molecule.

Direct Synthesis Protocols

The direct synthesis of this compound involves the reaction of 4-methoxybenzhydrazide (B1204538) with benzaldehyde. A common protocol for this transformation is the refluxing of equimolar amounts of the two reactants in an alcoholic solvent, such as ethanol (B145695) or methanol. The reaction typically proceeds to completion within a few hours, yielding the desired product upon cooling and crystallization.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |

| 4-Methoxybenzhydrazide | Benzaldehyde | Ethanol | Reflux, 3h | N'-(Benzylidene)-4-methoxybenzohydrazide | nih.gov |

| 4-Methoxybenzhydrazide | 4-(Dimethylamino)benzaldehyde | Ethanol (95%) | - | N′-[4-(Dimethylamino)benzylidene]-4-methoxybenzohydrazide | d-nb.info |

| 2-(6-Methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazide | Aromatic Aldehydes | Ethanol | Reflux, 0.5-2.0h | N'-(Arylmethylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazides | nih.gov |

| Hydrazides | Aldehydes/Ketones | Alcohol | Reflux | N-Acylhydrazones | organic-chemistry.org |

Catalytic Strategies for Optimized Synthesis

To enhance the efficiency and yield of the condensation reaction, various catalytic strategies have been developed. Acid catalysis is the most common approach, with protic acids such as acetic acid or mineral acids like hydrochloric acid often employed in catalytic amounts. These catalysts function by activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack.

In addition to traditional acid catalysis, greener and more sustainable methods have been explored. These include the use of solid acid catalysts, which can be easily recovered and reused, and solvent-free reaction conditions, such as solid-state melt reactions. Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields. For instance, the synthesis of N-acyl hydrazones has been successfully carried out using microwave irradiation, which provides advantages like shorter reaction times and higher product purity by minimizing side reactions. nih.gov

| Catalyst | Reaction Conditions | Advantages | Reference |

| Acetic Acid | Reflux in methanol | Standard, effective | nih.gov |

| Orthophosphoric Acid | Reflux in ethanol | Effective for specific substrates | nih.gov |

| None (Solid-State Melt) | 120 °C, 30 min | Solvent-free, high atom economy | |

| Microwave Irradiation | Methanol, 90 °C, 25 min | Reduced reaction time, increased yield | nih.gov |

Multi-Component and Stepwise Synthetic Approaches

Beyond the direct condensation method, the synthesis of this compound and its more complex derivatives can be achieved through multi-component and stepwise strategies. These approaches offer greater flexibility in introducing chemical diversity and constructing intricate molecular architectures.

Strategic Synthesis of Precursor Compounds

The key precursor for the synthesis of the target molecule is 4-methoxybenzhydrazide. This intermediate is typically prepared in a straightforward manner from a more readily available starting material, methyl 4-methoxybenzoate. The synthesis involves the hydrazinolysis of the ester with hydrazine (B178648) hydrate (B1144303), usually by refluxing in a suitable solvent like methanol. nih.gov This two-step approach, starting from the corresponding carboxylic acid or its ester, provides a reliable and scalable route to the necessary hydrazide precursor. nih.gov

The synthesis of various N-acylhydrazones often begins with the preparation of the corresponding hydrazide from an ester. For example, 2-(4-chlorophenyl)acetic acid or 2-(4-methoxyphenyl)acetic acid can be converted to their methyl esters, which are then reacted with hydrazine hydrate to yield the desired hydrazides. nih.gov

Sequential Reaction Pathways for Complex Architectures

The N-acylhydrazone scaffold of this compound serves as a versatile building block for the construction of more complex heterocyclic systems. The reactive nature of the C=N bond and the presence of multiple heteroatoms allow for a variety of subsequent chemical transformations.

One important sequential reaction is the oxidative cyclization of N-acylhydrazones to form 1,3,4-oxadiazoles. This transformation can be achieved using various oxidizing agents. A notable example is the electrochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from N-acyl hydrazones, which can even be performed as a one-pot procedure directly from the corresponding aldehydes and hydrazides. nih.govd-nb.infonih.gov

Another significant application of N-acylhydrazones is in the synthesis of pyrazole (B372694) derivatives. Pyrazoles are an important class of heterocyclic compounds with diverse biological activities. The synthesis of 1,3,5-trisubstituted pyrazoles can be achieved through the cyclocondensation of hydrazines with 1,3-diketones, which can be formed in situ from N-acylhydrazone precursors. nih.govmdpi.com

Furthermore, N-acylhydrazones can participate in multi-component reactions to generate highly functionalized molecules. For instance, a sequential multi-component reaction of aldehydes and aryl hydrazines, catalyzed by copper, has been developed for the synthesis of N′,N′-diaryl acylhydrazines. rsc.org N-acylhydrazones can also act as dienophiles in intramolecular Diels-Alder reactions, leading to the stereoselective synthesis of bicyclic 1,2-diazines. nih.gov These examples highlight the utility of this compound and its analogues as key intermediates in the divergent synthesis of a wide range of complex chemical entities.

Derivatization and Structural Diversification of the this compound Scaffold

The derivatization of the this compound scaffold is a key strategy for modulating its chemical and physical properties. The primary sites for modification include the benzylidene and the 4-methoxybenzamide (B147235) aromatic rings, as well as the reactive N-acylhydrazone moiety itself. These modifications can be broadly categorized into the synthesis of substituted analogs, integration into more complex ring systems, and the formation of metal complexes.

The synthesis of substituted aryl and heterocyclic analogs of this compound can be readily achieved by employing substituted benzaldehydes or 4-methoxybenzohydrazides in the initial condensation reaction. This modular approach allows for the introduction of a wide range of functional groups on either aromatic ring.

Substituted Aryl Analogs: The introduction of various substituents onto the benzylidene ring can be accomplished by reacting 4-methoxybenzohydrazide with a diverse library of commercially available or synthetically prepared substituted benzaldehydes. These substituents can range from simple alkyl and alkoxy groups to halogens and nitro groups, thereby influencing the electronic and steric properties of the resulting molecule. Similarly, modifications to the 4-methoxybenzamide moiety, though less common, can be envisioned by starting with appropriately substituted benzoic acids to generate the corresponding hydrazide.

Interactive Data Table: Examples of Substituted this compound Analogs

| Substituent on Benzylidene Ring | Resulting Compound Name | Synthetic Approach |

| 4-Chloro | N-(4-Chlorobenzylideneamino)-4-methoxy-benzamide | Condensation of 4-methoxybenzohydrazide with 4-chlorobenzaldehyde. |

| 4-Nitro | N-(4-Nitrobenzylideneamino)-4-methoxy-benzamide | Condensation of 4-methoxybenzohydrazide with 4-nitrobenzaldehyde. |

| 2-Hydroxy | N-(2-Hydroxybenzylideneamino)-4-methoxy-benzamide | Condensation of 4-methoxybenzohydrazide with salicylaldehyde. |

| 4-Dimethylamino | N-(4-Dimethylaminobenzylideneamino)-4-methoxy-benzamide | Condensation of 4-methoxybenzohydrazide with 4-dimethylaminobenzaldehyde. |

Heterocyclic Analogs: The incorporation of heterocyclic moieties can be achieved by utilizing heterocyclic aldehydes in the condensation step. This introduces heteroatoms and unique ring systems into the molecular structure, significantly expanding its chemodiversity. For instance, the reaction of 4-methoxybenzohydrazide with pyridine-2-carboxaldehyde would yield N-(Pyridin-2-ylmethyleneamino)-4-methoxy-benzamide. The synthesis of such analogs has been reported for related N-acylhydrazone systems, demonstrating the feasibility of this approach. bohrium.com

The this compound scaffold can serve as a precursor for the synthesis of more complex fused and polycyclic heterocyclic systems. Intramolecular cyclization reactions are a powerful tool in this regard, often targeting the reactive imine and amide functionalities.

Methodologies for the cyclization of related benzamide (B126) and N-acylhydrazone derivatives have been documented. For example, palladium-catalyzed intramolecular C-H activation or cyclization of appropriately functionalized benzamides can lead to the formation of benzo-fused N-heterocycles. organic-chemistry.org While specific examples involving this compound are not prevalent in the literature, the principles of these reactions can be extended to this scaffold. For instance, the presence of a suitable functional group on the benzylidene ring could facilitate an intramolecular cyclization onto the amide nitrogen or oxygen.

Furthermore, tandem reactions involving isomerization followed by ring-closing metathesis have been employed for the synthesis of benzo-fused heterocycles from allylated precursors. core.ac.uk Another approach involves the reaction of benzamide derivatives with bifunctional reagents to construct fused ring systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] organic-chemistry.orgmtct.ac.ineurekaselect.comtriazines. nih.govacs.org These strategies highlight the potential of the this compound core as a building block for the construction of novel polycyclic architectures.

The N-acylhydrazone linkage in this compound contains donor atoms (nitrogen and oxygen) that can coordinate with metal ions, leading to the formation of stable metal complexes. The coordination chemistry of N-acylhydrazones is a well-established field, with numerous studies reporting the synthesis and characterization of their transition metal complexes. mtct.ac.ineurekaselect.combenthamdirect.com

These ligands typically act as bidentate or tridentate chelators, coordinating to the metal center through the carbonyl oxygen and the imine nitrogen. In the case of this compound, it is expected to coordinate in a bidentate fashion. The coordination can occur in either the keto or the enol tautomeric form of the amide group. mtct.ac.in

Studies on Schiff bases derived from 4-methoxybenzohydrazide have shown the formation of complexes with various transition metals, including zinc(II), copper(II), nickel(II), and cobalt(II). rsc.org For instance, zinc(II) complexes with acylhydrazone Schiff base ligands derived from 4-methoxybenzohydrazide have been synthesized and characterized, often exhibiting a tetrahedral or distorted tetrahedral geometry around the zinc center. rsc.orgnih.gov Similarly, copper(II) complexes of related Schiff bases have been reported, with geometries ranging from square planar to distorted octahedral. semnan.ac.ir

The nature of the metal ion and the reaction conditions play a crucial role in determining the stoichiometry and geometry of the resulting complex. The formation of mononuclear or polynuclear complexes is also possible depending on the ligand-to-metal ratio and the presence of bridging atoms or groups.

Interactive Data Table: Predicted Coordination Behavior of this compound with Various Metal Ions

| Metal Ion | Expected Coordination Mode | Potential Geometry of Complex |

| Zn(II) | Bidentate (N,O) | Tetrahedral |

| Cu(II) | Bidentate (N,O) | Square Planar / Distorted Octahedral |

| Ni(II) | Bidentate (N,O) | Square Planar / Octahedral |

| Co(II) | Bidentate (N,O) | Tetrahedral / Octahedral |

Advanced Spectroscopic and Structural Characterization of N Benzylideneamino 4 Methoxy Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-(Benzylideneamino)-4-methoxy-benzamide, both ¹H and ¹³C NMR studies provide definitive evidence for its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to each unique proton environment in the molecule. A characteristic peak appears as a singlet at approximately 11.58 ppm, which is attributed to the amide (N-H) proton. The proton of the azomethine group (-N=CH-) is observed as a singlet around 8.54 ppm.

The aromatic protons of the benzylidene ring and the 4-methoxybenzamide (B147235) moiety appear in the range of 7.03 to 7.94 ppm. Specifically, the two protons on the 4-methoxy-substituted ring that are ortho to the carbonyl group typically resonate as a doublet around 7.94 ppm, while the two protons meta to the carbonyl group show a doublet near 7.10 ppm. The protons of the unsubstituted benzylidene ring appear as a multiplet in the region of 7.46-7.75 ppm. A sharp singlet corresponding to the three protons of the methoxy (B1213986) (-OCH₃) group is observed in the upfield region, at approximately 3.84 ppm.

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

|---|---|---|

| 11.58 | Singlet | N-H (Amide) |

| 8.54 | Singlet | -N=CH- (Azomethine) |

| 7.94 | Doublet | Aromatic H (ortho to C=O) |

| 7.46-7.75 | Multiplet | Aromatic H (Benzylidene ring) |

| 7.10 | Doublet | Aromatic H (meta to C=O) |

| 3.84 | Singlet | -OCH₃ (Methoxy) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. The carbonyl carbon (C=O) of the amide group is typically the most downfield signal, appearing around 163.21 ppm. The azomethine carbon (-N=CH-) shows a signal at approximately 147.85 ppm.

The carbon atom of the 4-methoxy-substituted ring attached to the methoxy group resonates at about 162.40 ppm, while the carbon attached to the carbonyl group appears near 125.10 ppm. The other aromatic carbons of this ring are found at approximately 130.58 ppm and 113.84 ppm. The carbons of the benzylidene ring show signals in the range of 127.30 to 134.12 ppm. The methoxy carbon (-OCH₃) gives a characteristic upfield signal at 55.48 ppm.

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| 163.21 | C=O (Amide) |

| 162.40 | Aromatic C-OCH₃ |

| 147.85 | -N=CH- (Azomethine) |

| 127.30-134.12 | Aromatic C (Benzylidene ring) |

| 130.58 | Aromatic C (ortho to C=O) |

| 125.10 | Aromatic C-C=O |

| 113.84 | Aromatic C (meta to C=O) |

| 55.48 | -OCH₃ (Methoxy) |

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the characteristic vibrational modes of the functional groups present in this compound. The spectrum exhibits several key absorption bands that confirm its structure. A prominent band in the region of 3215-3188 cm⁻¹ corresponds to the N-H stretching vibration of the amide group. The stretching vibration of the carbonyl group (C=O), a strong indicator of the amide functionality, is observed as a sharp, intense peak around 1644 cm⁻¹.

The C=N stretching of the azomethine group, characteristic of Schiff bases, appears at approximately 1603 cm⁻¹. Aromatic C-H stretching vibrations are typically seen as a group of bands above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to signals in the 1573-1421 cm⁻¹ range. The C-O stretching vibration of the methoxy group is identified by a band around 1254 cm⁻¹.

| Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3215-3188 | N-H Stretch (Amide) |

| 1644 | C=O Stretch (Amide I) |

| 1603 | C=N Stretch (Azomethine) |

| 1573-1421 | Aromatic C=C Stretch |

| 1254 | C-O Stretch (Methoxy) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and structural fragments of the compound. For this compound (C₁₅H₁₄N₂O₂), the molecular weight is 254.28 g/mol . In mass spectral analysis, the compound is expected to show a molecular ion peak [M]⁺ or related adducts such as [M+H]⁺.

Predicted mass spectrometry data indicates a monoisotopic mass of 254.10553 Da. uzh.ch The protonated molecule [M+H]⁺ would have an m/z (mass-to-charge ratio) of approximately 255.11281. uzh.ch Analysis of the fragmentation pattern can further confirm the structure, with expected fragments corresponding to the loss of moieties such as the methoxy group, the benzylidene group, or cleavage of the amide bond.

| Adduct/Fragment | Predicted m/z |

|---|---|

| [M]⁺ | 254.10498 |

| [M+H]⁺ | 255.11281 |

| [M+Na]⁺ | 277.09475 |

| [M-H]⁻ | 253.09825 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The spectrum of this compound, typically recorded in a solvent like ethanol (B145695), shows absorption bands that are characteristic of the chromophores present. The molecule contains multiple conjugated systems, including the benzene (B151609) rings and the azomethine group, which give rise to distinct electronic transitions.

The spectrum typically displays two major absorption bands. The first band, appearing at a shorter wavelength around 224 nm, is attributed to the π→π* transitions within the aromatic rings. A second, more intense band is observed at a longer wavelength, approximately 311 nm. This band is assigned to a combination of π→π* transitions involving the entire conjugated system, including the C=N bond, and n→π* transitions originating from the non-bonding electrons on the nitrogen and oxygen atoms. The presence of this extended conjugation is responsible for the absorption in the near-UV region.

| λmax (nm) | Electronic Transition Assignment |

|---|---|

| ~224 | π→π* (Aromatic rings) |

| ~311 | π→π* and n→π* (Extended conjugation) |

X-ray Diffraction Analysis for Crystalline State Structure

X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid.

Single Crystal X-ray Diffraction

To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be analyzed to determine the crystal system, space group, and unit cell dimensions. This analysis provides precise atomic coordinates, bond lengths, and bond angles.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₅H₁₄N₂O₂ |

| Formula Weight | 254.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value would be here |

| b (Å) | Value would be here |

| c (Å) | Value would be here |

| α (°) | 90 |

| β (°) | Value would be here |

| γ (°) | 90 |

| Volume (ų) | Value would be here |

| Z | 4 |

| Calculated Density (g/cm³) | Value would be here |

| R-factor (%) | Value would be here |

Elucidation of Supramolecular Interactions in Solid-State Packing

The data from single crystal X-ray diffraction would further be used to analyze the crystal packing. This involves identifying non-covalent interactions such as hydrogen bonds (e.g., N-H···O, C-H···O), π-π stacking between aromatic rings, and van der Waals forces. These interactions govern the formation of the extended supramolecular architecture in the solid state. For instance, molecules could be linked into chains, sheets, or more complex three-dimensional networks.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a unique boundary for a molecule in the crystalline environment. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions of significant intermolecular contact.

Two-dimensional "fingerprint plots" are derived from the Hirshfeld surface, summarizing the types and relative contributions of different intermolecular contacts. For a molecule like this compound, one would expect to quantify the percentage of H···H, C···H/H···C, O···H/H···O, and N···H/H···N contacts, providing a detailed picture of the crystal packing forces.

Thermal Analysis (TGA/DTA/DrTG) for Investigating Thermal Stability

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This would reveal the decomposition temperature and any mass loss events for this compound.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference. It detects exothermic and endothermic events such as melting, crystallization, and decomposition.

Derivative Thermogravimetry (DrTG) is the first derivative of the TGA curve and helps to precisely identify the temperatures at which the rate of mass loss is at its maximum.

A typical thermal analysis would provide the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of residual mass at the end of the experiment, offering a complete profile of the compound's thermal stability.

Computational and Theoretical Investigations of N Benzylideneamino 4 Methoxy Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. These methods allow for the prediction of molecular geometry, electronic properties, and reactivity indices, offering a lens into the molecule's behavior at the atomic level.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of N-(benzylideneamino)-4-methoxy-benzamide. edu.krdnih.gov

Molecular Geometry: The first step in a typical DFT study is the optimization of the molecule's geometry. This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. For this compound, calculations would likely be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). edu.krdresearchgate.net The optimized geometry reveals the planarity and conformational preferences of the molecule. The dihedral angle between the two aromatic rings is a key parameter, influencing the extent of electronic conjugation across the imine linker.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| C=O Bond Length | ~1.24 Å | C-O-C Angle (methoxy) | ~117.5° |

| C-N (amide) Bond Length | ~1.36 Å | C=N-N Angle | ~116.8° |

| N-N Bond Length | ~1.38 Å | Ring A - C=N - Ring B Dihedral | ~20-40° |

| C=N (imine) Bond Length | ~1.29 Å |

Electronic Properties: Once the geometry is optimized, DFT is used to calculate various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich 4-methoxy-benzamide moiety, while the LUMO may be distributed across the benzylideneamino portion.

Molecular Electrostatic Potential (MEP) maps are another valuable output. edu.krd These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the oxygen atom of the carbonyl group and the nitrogen atoms are expected to be regions of negative potential, making them susceptible to electrophilic attack and hydrogen bond formation.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.4 eV |

| Dipole Moment | ~3.5 D |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution to characterize chemical bonding. This analysis is performed on the wavefunction obtained from DFT calculations. QTAIM identifies critical points in the electron density, particularly bond critical points (BCPs) located between two bonded atoms.

The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the chemical bond.

ρ(r): A higher value indicates a stronger bond.

∇²ρ(r): A negative value signifies a covalent bond (shared interaction), where electron density is concentrated along the bond path. A positive value indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions.

For this compound, QTAIM analysis would be used to quantify the covalent character of the C-C, C-N, C=O, and C=N bonds. It would also be invaluable for identifying and characterizing weaker intramolecular interactions, such as hydrogen bonds (e.g., C-H···O), which can influence the molecule's conformation.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe the properties of a single molecule, molecular modeling and dynamics simulations are used to explore the interactions between multiple molecules and their collective behavior over time.

The crystal packing and bulk properties of this compound are governed by intermolecular interactions. The molecule possesses several functional groups capable of forming these connections:

Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This allows for the formation of strong N-H···O=C hydrogen bonds, which are a common feature in the crystal structures of benzamides. nih.gov

π-π Stacking: The presence of two aromatic rings facilitates π-π stacking interactions, where the electron clouds of the rings interact favorably. These interactions can be in a parallel-displaced or T-shaped arrangement.

Molecular dynamics (MD) simulations can be employed to study the stability and dynamics of these interactions in a condensed phase or in solution. nih.gov By simulating a system containing many molecules of this compound over a period of time, one can observe the formation and breaking of hydrogen bonds and the preferred modes of π-π stacking.

A supramolecular synthon is a robust structural unit formed by specific and directional intermolecular interactions. researchgate.netmdpi.com Understanding these synthons is key to crystal engineering—the design of crystalline materials with desired properties. For this compound, the amide group can form a classic amide-amide homosynthon, specifically an R²₂(8) dimer, through a pair of N-H···O hydrogen bonds. researchgate.net

Computational methods can be used to predict the stability of various possible synthons. By calculating the interaction energies of different molecular dimers and larger clusters, researchers can identify the most energetically favorable packing motifs. This predictive capability is crucial for designing cocrystals or polymorphs with specific architectures and properties.

Structure-Activity Relationship (SAR) and Ligand-Target Interaction Studies

Benzamide (B126) and Schiff base derivatives are frequently explored in medicinal chemistry for their diverse biological activities. zkginternational.comnih.gov Computational techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) are vital in this area. jppres.comresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a biological target, such as an enzyme or receptor. The process involves placing the ligand in the active site of the target protein and calculating a "docking score," which estimates the binding affinity. humanjournals.com

For a hypothetical SAR study, one might dock this compound into the active site of a target like a kinase or a bacterial enzyme. The analysis of the docked pose would reveal key interactions, such as hydrogen bonds between the amide N-H or carbonyl oxygen and amino acid residues, or hydrophobic interactions involving the aromatic rings.

Structure-Activity Relationship (SAR): Based on the docking results, an SAR study can be initiated. This involves computationally modifying the structure of the lead compound and predicting how these changes affect binding affinity. For example, one could:

Substitute different groups on the benzylidene ring to explore the effect of electron-donating or electron-withdrawing groups on activity.

Alter the position of the methoxy (B1213986) group on the benzamide ring.

Replace the amide or imine linkers to change the molecule's flexibility and geometry.

By correlating these structural changes with the predicted binding energies, a QSAR model can be developed. This model provides a mathematical relationship between the chemical structure and biological activity, guiding the synthesis of more potent and selective analogues.

| Modification | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -8.5 | Lys121, Asp210 | H-Bond with C=O, N-H |

| (4-Nitrobenzylidene) derivative | -9.2 | Lys121, Asp210, Arg155 | H-Bond, Pi-Cation with Arg155 |

| (4-Hydroxybenzylidene) derivative | -8.9 | Lys121, Asp210, Glu170 | Additional H-Bond with Glu170 |

| 3-methoxy-benzamide isomer | -7.8 | Lys121 | Lost H-Bond with Asp210 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors—physicochemical properties or structural features—that influence activity, QSAR models can predict the efficacy of new, unsynthesized analogs.

For structures related to this compound, such as benzylidene hydrazine (B178648) benzamide derivatives, QSAR has been effectively employed to develop models for anticancer activity against human lung cancer cell lines. jppres.com In one such study, a series of eleven benzylidene hydrazine benzamides were analyzed to create a predictive QSAR equation. jppres.com The goal of this in silico approach is to guide the synthesis of more potent derivatives and reduce the need for extensive trial-and-error experimentation. jppres.com

The resulting QSAR model demonstrated a strong correlation between the structural features of the compounds and their anticancer activity. jppres.com The statistical significance of the model was validated, yielding a high correlation coefficient (r = 0.921) and coefficient of determination (R² = 0.849). jppres.com The predictive power of the model was confirmed by a leave-one-out cross-validation Q² value of 0.61. jppres.com

The best-fit QSAR equation was determined as: PIC₅₀ = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR - 1.359 (± 1.381) jppres.com

This equation highlights the importance of specific descriptors:

Log S (Aqueous Solubility): This descriptor suggests that the solubility of the compound plays a significant role in its biological activity.

Rerank Score: This likely refers to a scoring function from a molecular docking program, indicating that the binding affinity to the target protein is a crucial factor.

MR (Molar Refractivity): This descriptor relates to the volume and polarizability of the molecule, suggesting that steric and dispersion forces are involved in the ligand-receptor interaction.

The development of such statistically robust QSAR models provides valuable insights into the structural requirements for the activity of benzamide derivatives, enabling the rational design of new chemical entities with enhanced therapeutic potential. jppres.com

| Parameter | Value | Description |

|---|---|---|

| n (Number of Compounds) | 11 | The total number of compounds in the dataset used to build the model. |

| r (Correlation Coefficient) | 0.921 | Measures the strength and direction of the linear relationship between predicted and experimental values. |

| R² (Coefficient of Determination) | 0.849 | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| Q² (Cross-validated R²) | 0.61 | An indicator of the predictive power of the model, determined by leave-one-out cross-validation. |

| F-statistic | 13.096 | A statistical test of the overall significance of the regression model. |

| Significance (p-value) | 0.003 | The probability of obtaining the observed results, or more extreme, if the null hypothesis were true. A low value indicates a statistically significant model. |

Molecular Docking Simulations for Predictive Binding to Biological Targets

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method provides insights into the binding mode, affinity, and interactions at the atomic level, which is critical for understanding the mechanism of action of potential drugs.

For compounds structurally similar to this compound, molecular docking studies have been conducted to predict their binding interactions with various biological targets, including the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. zkginternational.com In a study on a series of 4-(benzylidene amino)-N-(4-methoxy-6-methylpyrimidin-2-yl) benzamide derivatives, docking simulations were performed to evaluate their anticancer potential by modeling their interaction with the EGFR active site. zkginternational.com

The process involves preparing the 3D structures of both the ligands and the target protein. The ligands are then placed into the binding site of the protein, and their conformations are sampled to find the most stable binding pose, which is typically the one with the lowest energy score. mdpi.com Analysis of the docked poses reveals crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's active site. mdpi.com

In the aforementioned study, the synthesized compounds were docked into the EGFR receptor. zkginternational.com The results were quantified by a docking score, which estimates the binding affinity. zkginternational.com One of the most active compounds, designated 4h, exhibited a strong binding affinity with a docking score of -8.4, indicating a favorable interaction with the receptor. zkginternational.com Such studies are instrumental in rationalizing the observed biological activities and guiding the optimization of lead compounds to improve their binding affinity and selectivity. mdpi.comscialert.net

| Compound | Target Receptor | Docking Score (kcal/mol) | Significance |

|---|---|---|---|

| Compound 4h (a 4-(benzylidene amino) benzamide derivative) | EGFR | -8.4 | Indicates a strong predicted binding affinity to the Epidermal Growth Factor Receptor, suggesting potential for anticancer activity. |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(Benzylideneamino)-4-methoxy-benzamide with high purity?

- Methodological Answer : Optimize synthesis using anhydrous solvents (e.g., CH₂Cl₂ or acetonitrile) under inert atmosphere (Schlenk flask) to prevent decomposition. Immediate purification via column chromatography or recrystallization is critical. For example, analogous benzamide syntheses require controlled addition of acyl chlorides to hydroxylamine derivatives at 0°C to minimize side reactions . Hazard analysis, as outlined in Prudent Practices in the Laboratory, must precede experimental work to address risks from reagents like O-benzyl hydroxylamine HCl .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

- Methodological Answer :

- NMR/IR/MS : Confirm the Schiff base linkage (C=N) via ¹³C NMR (~160 ppm) and IR (~1640 cm⁻¹). Mass spectrometry validates molecular weight .

- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. For example, SHELX reliably refines small-molecule data even with twinned crystals .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Conduct Ames testing to assess mutagenicity (e.g., compound 3 in showed lower mutagenicity than analogs but still requires precautions). Use PPE (gloves, goggles), fume hoods, and adhere to waste disposal guidelines for halogenated solvents (e.g., CH₂Cl₂) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in drug design?

- Methodological Answer : Perform density functional theory (DFT) calculations to determine quantum parameters (e.g., EHOMO, ELUMO, ΔE) for reactivity prediction. For example, Schiff-base analogs were studied for corrosion inhibition by correlating ΔE with electron-donating capacity . Molecular docking (e.g., PARP-1 inhibitors in ) can identify binding interactions for therapeutic applications.

Q. How to resolve discrepancies in crystallographic data for benzamide derivatives?

- Methodological Answer : Apply SHELX refinement tools (SHELXD/SHELXE) to address twinning or partial occupancy. Cross-validate with spectroscopic e.g., inconsistent C=O stretching in IR may indicate conformational flexibility or impurities. For macromolecules, high-resolution data (>1.2 Å) improves SHELXL refinement accuracy .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., PARP-1 inhibition in ) with IC₅₀ determination.

- Receptor Binding : Radioligand displacement assays (e.g., IP receptor antagonism in arthritis models ).

- Cell Viability : MTT assays on cancer lines to assess cytotoxicity, with dose-response curves (0.1–100 μM).

Q. How to analyze conflicting reaction outcomes in benzamide derivative synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.